

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with TH5487 Treatment

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Compound of Interest

Compound Name: TH5487
Cat. No.: B10796834

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Introduction

TH5487 is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1).[1][2] OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the premutagenic lesion 8-oxoguanine (8-oxoG) from DNA.[3] Beyond its canonical role in DNA repair, OGG1 has been shown to modulate the binding of transcription factors, such as NF- κ B, to chromatin, thereby influencing gene expression, particularly in inflammatory responses.[2][4]

TH5487 inhibits OGG1 by binding to its active site, which prevents the recognition and repair of 8-oxoG lesions.[3][4] This inhibition leads to an accumulation of 8-oxoG in the genome and alters the chromatin dynamics of OGG1, reducing its recruitment to sites of DNA damage.[3] Consequently, **TH5487** treatment can modulate the binding of transcription factors that are sensitive to the redox state of chromatin, making it a valuable tool for studying the interplay between DNA damage, repair, and gene regulation.

These application notes provide a detailed protocol for performing Chromatin Immunoprecipitation (ChIP) on cells treated with **TH5487** to investigate the effects of OGG1 inhibition on the chromatin occupancy of specific DNA-binding proteins.

Key Applications

- Investigating the effect of OGG1 inhibition on the recruitment of DNA repair factors to chromatin.
- Studying the influence of OGG1 activity on the binding of transcription factors, such as NF- κ B, to target gene promoters.
- Elucidating the role of 8-oxoG lesions in modulating protein-DNA interactions.

Quantitative Data Summary

The following tables summarize quantitative data regarding the use and effects of **TH5487**.

Table 1: **TH5487** Inhibitor Profile

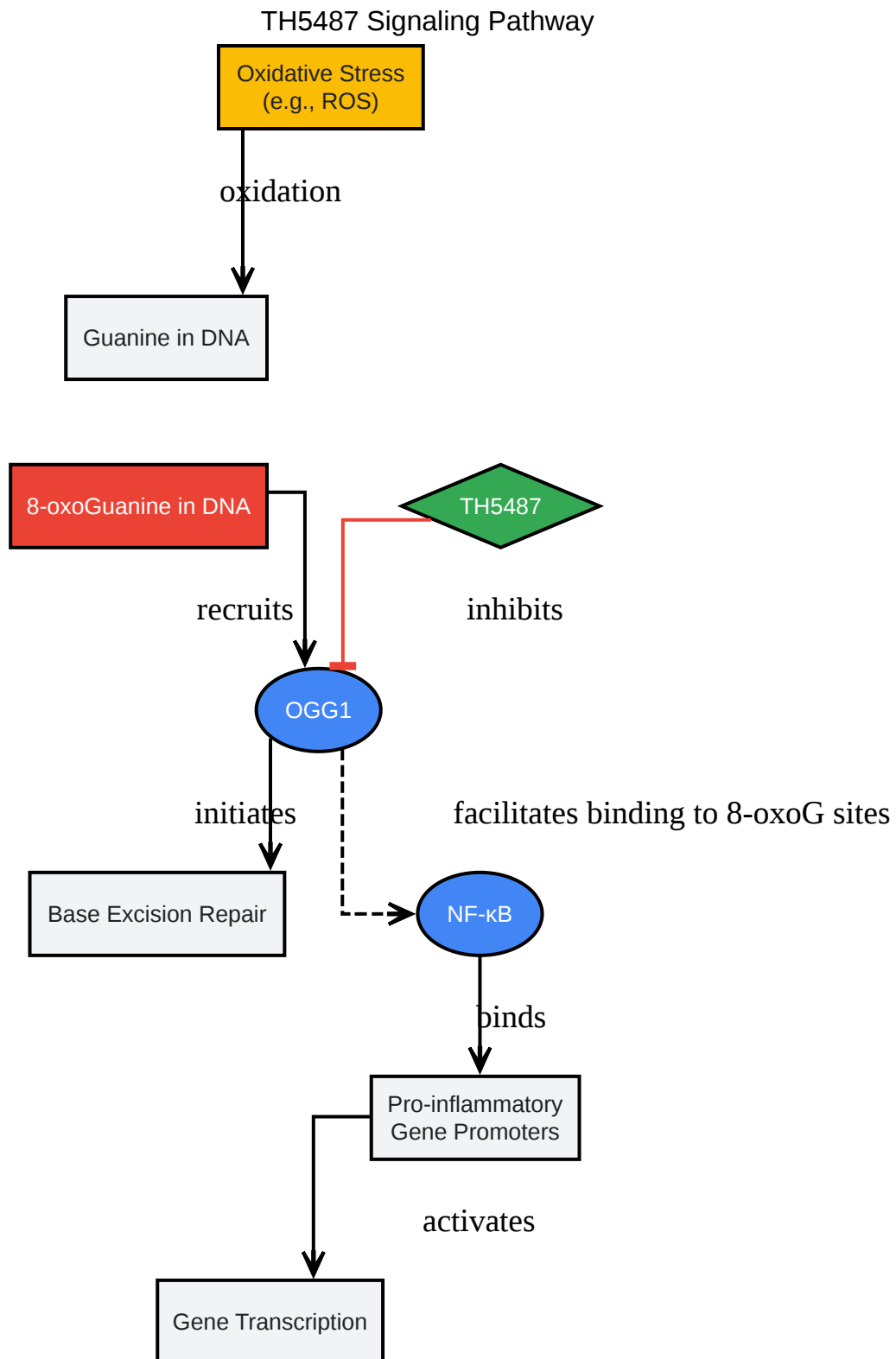
Parameter	Value	Reference
Target	8-oxoguanine DNA glycosylase 1 (OGG1)	[1][2]
IC ₅₀	342 nM	[1]
Mechanism of Action	Active-site inhibitor, prevents OGG1 from recognizing its DNA substrate	[1][2]

Table 2: Effect of **TH5487** on Protein-Chromatin Binding (ChIP-qPCR)

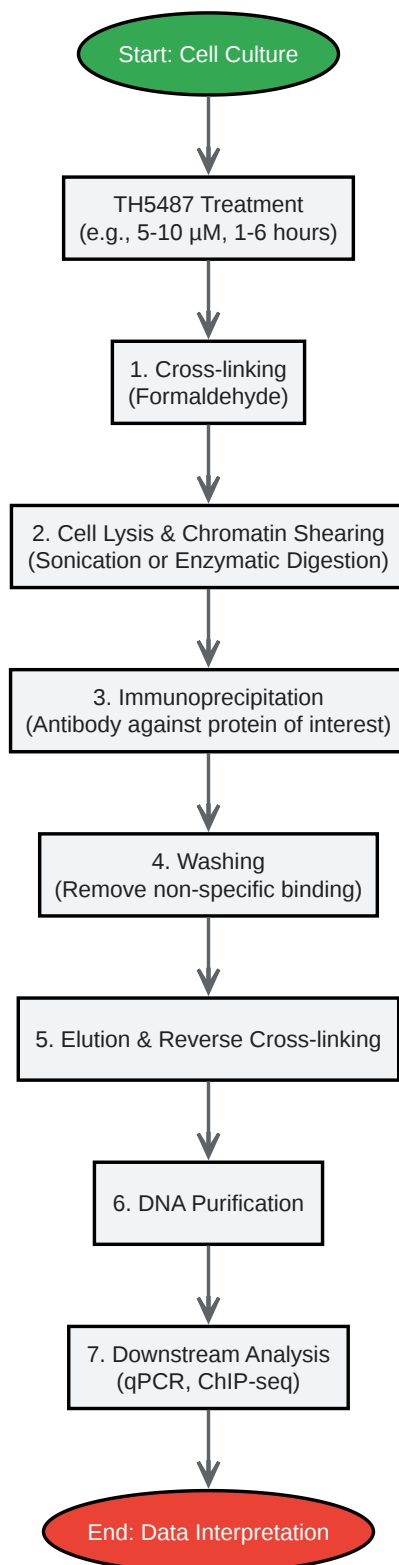
Target Protein	Gene Promoter	Cell Line	Treatment	Fold Change in Binding (vs. Control)	Reference
OGG1	Cxcl1	MLE 12	5 μ M TH5487 + TNF α	Decreased	[2]
OGG1	Cxcl2	MLE 12	5 μ M TH5487 + TNF α	Decreased	[2]
NF- κ B (p65)	Cxcl1	MLE 12	5 μ M TH5487 + TNF α	Significantly Decreased	[2]
NF- κ B (p65)	Cxcl2	MLE 12	5 μ M TH5487 + TNF α	Significantly Decreased	[2]

Signaling Pathway and Experimental Workflow

Signaling Pathway of TH5487 Action



ChIP Experimental Workflow with TH5487 Treatment



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References

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- [2. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. OGG1 Inhibitor TH5487 Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare \[openarchive.ki.se\]](#)
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